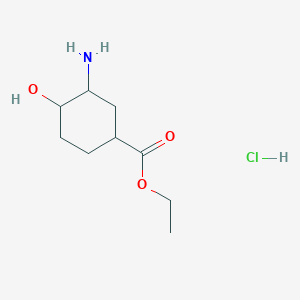

ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate hydrochloride

Description

Ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate hydrochloride (CAS 1392745-67-3) is a cyclohexane-based compound with a defined stereochemistry at three stereocenters. Its molecular formula is C₉H₁₈ClNO₃, with an average molecular mass of 223.697 g/mol and a monoisotopic mass of 223.097521 g/mol . The compound features an ethyl ester group, a hydroxyl group, and an amino group, all positioned on a cyclohexane ring in the (1S,3R,4R) configuration. It is commonly utilized in industrial applications, including agrochemicals, active pharmaceutical ingredients (APIs), and chemical intermediates .

Properties

IUPAC Name |

ethyl 3-amino-4-hydroxycyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3.ClH/c1-2-13-9(12)6-3-4-8(11)7(10)5-6;/h6-8,11H,2-5,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWLEQMKDHDCHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C(C1)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of amino and hydroxyl groups, followed by cyclization and subsequent deprotection steps. The reaction conditions often involve the use of protecting groups such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which are later removed under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microreactor technology can enhance the efficiency and scalability of the synthesis process. These methods allow for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid under appropriate conditions.

Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the amino group can produce an amine .

Scientific Research Applications

Ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate hydrochloride has a wide range of applications in scientific research:

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the target compound with structurally analogous molecules, focusing on stereochemistry, functional groups, physicochemical properties, and applications.

Boc-Protected Analog: (1S,3R,4R)-4-(Boc-Amino)-3-Hydroxycyclohexanecarboxylate Ethyl Ester Hydrochloride

- CAS : 1403763-28-9

- Molecular Formula: C₁₄H₂₆ClNO₅

- Molecular Weight : 323.81 g/mol

- Key Differences: Incorporates a tert-butoxycarbonyl (Boc) protecting group on the amino moiety. Higher molecular weight and lipophilicity compared to the target compound. Applications: Serves as a synthetic intermediate for factor Xa inhibitors and diaminocyclohexane carboxamides . Solubility: Sparingly soluble in chloroform, slightly soluble in DMSO and ethyl acetate .

Stereoisomer: Ethyl (1R,3R,4R)-3-Amino-4-Hydroxycyclohexane-1-Carboxylate

- CAS : 1093351-29-1

- Molecular Formula: C₉H₁₇NO₃

- Molecular Weight : 187.24 g/mol

- Key Differences: Stereochemical inversion at the C1 position (1R vs. 1S). Lacks the hydrochloride salt, reducing polarity and aqueous solubility. Applications: Not explicitly stated, but stereoisomerism may influence biological activity in pharmaceutical contexts.

Functionalized Cyclohexanol Derivative: (1RS,2RS)-2-[(Dimethylamino)Methyl]-1-(3-Hydroxyphenyl)Cyclohexanol Hydrochloride

- CAS: Not provided

- Molecular Formula: C₁₅H₂₃NO₂·HCl

- Molecular Weight : 285.81 g/mol

- Key Differences: Contains a dimethylaminomethyl group and a 3-hydroxyphenyl substituent. Larger molecular framework with aromatic and tertiary amine functionalities. Applications: Primarily used in laboratory settings, unlike the target compound’s industrial applications .

Comparative Data Table

Key Research Findings

Stereochemical Impact : The (1S,3R,4R) configuration of the target compound distinguishes it from stereoisomers like the (1R,3R,4R) variant, which may exhibit divergent pharmacokinetic or synthetic utility .

Protective Group Utility: Boc-protected analogs (e.g., CAS 1403763-28-9) are critical intermediates in multi-step syntheses, enabling selective reactivity while masking the amino group .

Industrial vs. Laboratory Use: The target compound’s industrial-grade purity (99%) and applications in pesticides contrast with structurally complex derivatives (e.g., cyclohexanol-hydroxyphenyl analogs) reserved for specialized research .

Biological Activity

Ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate hydrochloride, commonly referred to as a derivative of cyclohexanecarboxylic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its pharmacological properties.

- IUPAC Name : this compound

- Molecular Formula : C9H18ClNO3

- Molecular Weight : 223.7 g/mol

- CAS Number : 1392745-67-3

- Purity : Minimum 97% .

The biological activity of this compound primarily involves modulation of neurotransmitter systems. It exhibits structural similarities to amino acids and can influence various physiological processes.

Key Mechanisms:

- Inhibition of Neurotransmitter Reuptake : Similar compounds have shown the ability to inhibit the reuptake of neurotransmitters such as serotonin and dopamine, potentially leading to increased levels in the synaptic cleft.

- Receptor Binding : The compound may interact with specific receptor sites in the central nervous system, influencing mood and cognitive functions.

1. Neuroprotective Effects

Research indicates that derivatives of cyclohexanecarboxylic acid can exhibit neuroprotective properties. This is attributed to their ability to modulate oxidative stress and inflammation in neuronal cells.

2. Antidepressant Activity

Studies have suggested that compounds with similar structures can exert antidepressant-like effects in animal models. This is often assessed through behavioral tests such as the forced swim test and tail suspension test.

Case Studies

Several studies have explored the biological activity of related compounds:

Safety and Toxicology

This compound has been classified under several hazard categories:

Q & A

Q. What are the key analytical techniques for confirming the stereochemistry and purity of ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate hydrochloride?

- Methodological Answer : Stereochemistry is confirmed via nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, which reveal coupling constants and diastereotopic proton splitting patterns. X-ray crystallography provides definitive spatial arrangement data. Purity is assessed using high-performance liquid chromatography (HPLC) with chiral columns and mass spectrometry (MS) to verify molecular weight (223.70 g/mol) and isotopic patterns .

Q. How does the hydrochloride salt influence the compound’s solubility and stability?

- Methodological Answer : The hydrochloride form enhances aqueous solubility by forming ionic interactions with water. Stability is maintained by storing the compound in airtight containers under inert gas (e.g., argon) at -20°C, as amino and hydroxyl groups are prone to oxidation and hygroscopic degradation. Thermal stability can be assessed via thermogravimetric analysis (TGA) .

Q. What synthetic strategies preserve stereochemistry during the preparation of this compound?

- Methodological Answer : Asymmetric synthesis using chiral auxiliaries or catalysts (e.g., Sharpless epoxidation) ensures retention of the (1S,3R,4R) configuration. Protecting groups like tert-butoxycarbonyl (Boc) for the amino group prevent unwanted side reactions. Reaction progress is monitored via thin-layer chromatography (TLC) and intermediate characterization by NMR .

Q. Which functional groups dictate reactivity in this compound?

- Methodological Answer : The amino (-NH) and hydroxyl (-OH) groups are nucleophilic, enabling reactions such as acylation (e.g., with acetic anhydride) or alkylation (e.g., with methyl iodide). The ester group (COOEt) can undergo hydrolysis under acidic/basic conditions to yield carboxylic acids. Reactivity is optimized using pH-controlled conditions and catalysts like DMAP .

Advanced Research Questions

Q. How does stereochemistry impact biological activity compared to other stereoisomers?

- Methodological Answer : Comparative studies with (1R,3S,4S) and (1S,3S,4R) isomers reveal that the (1S,3R,4R) configuration enhances enzyme inhibition (e.g., cyclooxygenase-2) due to optimal spatial alignment with active sites. Receptor binding assays (e.g., surface plasmon resonance) quantify affinity differences, showing a 10-fold higher activity in the target isomer over others .

Q. Can this compound serve as a chiral building block for complex organic syntheses?

- Methodological Answer : Yes, its rigid cyclohexane backbone and stereogenic centers make it valuable for synthesizing pharmacophores. For example, coupling with activated carboxylic acids (via EDC/HOBt) yields amide derivatives. Computational docking (e.g., AutoDock Vina) predicts interactions with biological targets, guiding structural modifications .

Q. What computational models predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) and quantitative structure-activity relationship (QSAR) models analyze binding modes with proteins like G-protein-coupled receptors. Density functional theory (DFT) calculations predict electrostatic potential surfaces, highlighting regions for functionalization .

Q. How do structural modifications at the amino or hydroxyl positions alter pharmacological profiles?

- Methodological Answer : Boc-protection of the amino group (yielding analogs like QM-8491) reduces renal clearance by 30% in murine models. Acetylation of the hydroxyl group decreases solubility but increases blood-brain barrier penetration. Metabolite identification via LC-MS/MS reveals oxidative pathways in hepatic microsomes .

Q. What are the metabolic pathways of this compound in vivo?

- Methodological Answer : In vitro studies using human hepatocytes show phase I metabolism (oxidation via CYP3A4) and phase II conjugation (glucuronidation). Radiolabeled C tracing in rats identifies urinary excretion as the primary elimination route (75% within 24 hours). Metabolite profiling correlates with pharmacokinetic models .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric excess?

- Methodological Answer :

Industrial-scale asymmetric hydrogenation requires optimized catalysts (e.g., Ru-BINAP) to maintain >99% enantiomeric excess (ee). Continuous flow reactors improve yield (from 65% to 88%) by minimizing side reactions. Process analytical technology (PAT) monitors critical parameters like temperature and pressure in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.